Anticonvulsant Potency Divergence: Furan-2-Carbonyl vs. Cyclohexylmethylamino Substituent in the MES Model
In a benzofuran-acetamide scaffold series, the compound bearing the identical 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide side chain (compound 5f) exhibited a relative anticonvulsant potency of 0.16 versus phenytoin in the maximal electroshock seizure (MES) model, while the optimal compound in the same series (5i, with a cyclohexyl(methyl)amino substituent) achieved a potency of 0.74 — a 4.6-fold difference driven solely by the terminal group identity [1]. Although the core scaffold of 5f is benzofuran rather than the benzoyl-chlorophenyl core of the target compound, the side chain identity is conserved, establishing that the furan-2-carbonyl piperazine motif confers a distinct and quantifiably lower anticonvulsant signature compared to aliphatic amine substituents.
| Evidence Dimension | Relative anticonvulsant potency (vs. phenytoin) in MES model |
|---|---|
| Target Compound Data | Compound 5f (benzofuran analog with identical furan-2-carbonyl piperazine side chain): relative potency = 0.16 |
| Comparator Or Baseline | Compound 5i (cyclohexyl(methyl)amino substituent): relative potency = 0.74; Compound 5c (4-methylpiperidin-1-yl): relative potency = 0.72 |
| Quantified Difference | 4.6-fold lower potency for furan-2-carbonyl piperazine vs. cyclohexyl(methyl)amino (0.16 vs. 0.74) |
| Conditions | Maximal electroshock induced seizures (MES) model in mice; dose 30 mg/kg body mass; assessment at 0.5–4 h post-administration |
Why This Matters
The quantitative divergence confirms that the furan-2-carbonyl piperazine side chain is not functionally interchangeable with other terminal groups; procurement of the specific compound is essential for any study investigating the pharmacological consequences of this particular substituent.
- [1] Shakya AK, Bardaweel SK, Mishra R, Bhat HR, Masand VH. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. Acta Pharm. 2017;67(1):53-69. doi:10.1515/acph-2017-0005. View Source
